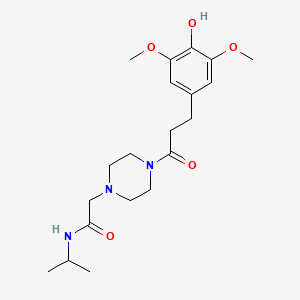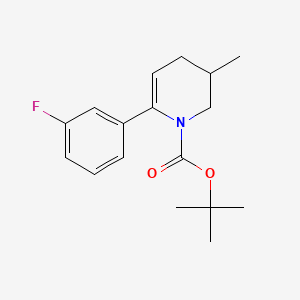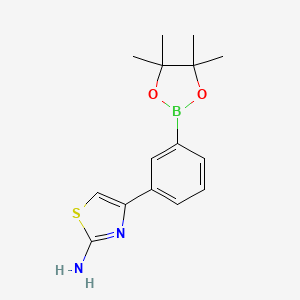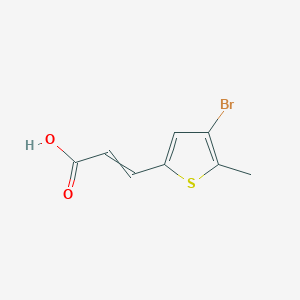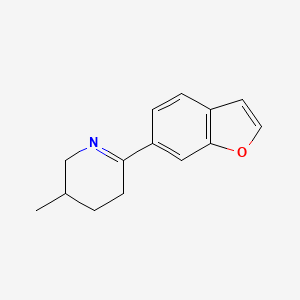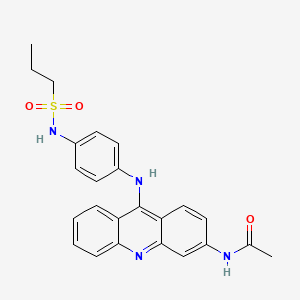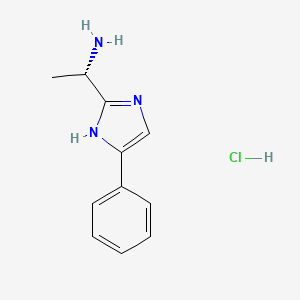
1,4-Dihexadecylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihexadecylbenzene is an organic compound with the molecular formula C38H70. It consists of a benzene ring substituted with two hexadecyl (C16) groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dihexadecylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. In this process, benzene is reacted with hexadecyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but is optimized for large-scale synthesis. Continuous flow reactors and advanced catalyst systems are employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
1,4-Dihexadecylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the compound into its corresponding alkylbenzenes or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives. Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Major Products Formed: The major products formed from these reactions include hexadecylbenzene alcohols, hexadecylbenzene ketones, and various nitro-substituted derivatives.
Applications De Recherche Scientifique
1,4-Dihexadecylbenzene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical environments.
Biology: The compound is utilized in the study of lipid membranes and their interactions with hydrophobic molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its hydrophobic nature.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,4-Dihexadecylbenzene exerts its effects involves its interaction with lipid membranes and other hydrophobic surfaces. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. Molecular targets include membrane proteins and enzymes that interact with hydrophobic molecules.
Comparaison Avec Des Composés Similaires
1,4-Dicyclohexylbenzene
1,4-Diheptylbenzene
1,4-Dioctylbenzene
1,4-Dinonylbenzene
Propriétés
Formule moléculaire |
C38H70 |
|---|---|
Poids moléculaire |
527.0 g/mol |
Nom IUPAC |
1,4-dihexadecylbenzene |
InChI |
InChI=1S/C38H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35-38(36-34-37)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36H,3-32H2,1-2H3 |
Clé InChI |
IDQPYQHPNWSAFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
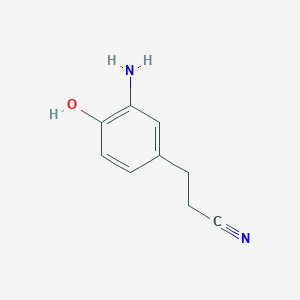
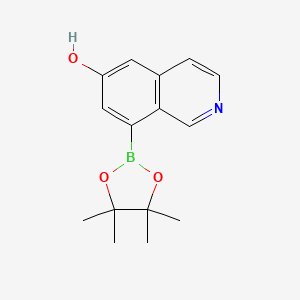
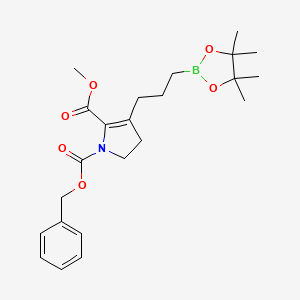
![ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)
